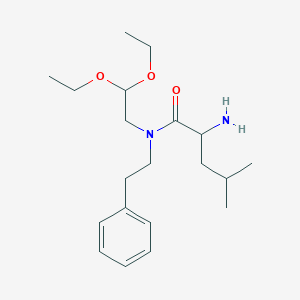

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide

Description

2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide is a synthetic pentanamide derivative characterized by a branched alkyl chain with a 4-methyl substituent, an amino group, and dual N-substituents: a 2,2-diethoxyethyl group and a 2-phenylethyl moiety. Its molecular formula is C₁₉H₃₁N₂O₃, with a molecular weight of 335.47 g/mol (calculated from HRMS data in ). This compound is primarily utilized as a peptidomimetic precursor in drug discovery, leveraging its structural flexibility to mimic peptide interactions .

Properties

Molecular Formula |

C20H34N2O3 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide |

InChI |

InChI=1S/C20H34N2O3/c1-5-24-19(25-6-2)15-22(20(23)18(21)14-16(3)4)13-12-17-10-8-7-9-11-17/h7-11,16,18-19H,5-6,12-15,21H2,1-4H3 |

InChI Key |

VWOIVYLZBORBLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the diethoxyethyl group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.

Introduction of the phenylethyl group: This step involves the alkylation of an amine with a phenylethyl halide under basic conditions.

Formation of the pentanamide backbone: This can be synthesized by reacting a suitable carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with enzymes or receptors, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl-Substituted Pentanamide Derivatives

highlights two analogs: 3-Methyl-N-(2-phenylethyl)pentanamide and 4-Methyl-N-(2-phenylethyl)pentanamide , which differ only in the position of the methyl group on the pentanamide backbone. Key differences include:

| Compound | Methyl Position | Antiproliferative Activity (IC₅₀, μM) | Quorum-Sensing Interference (IC₅₀, μM) |

|---|---|---|---|

| 3-Methyl-N-(2-phenylethyl)pentanamide | 3 | 362 | 18 |

| 4-Methyl-N-(2-phenylethyl)pentanamide | 4 | 162 | 19 |

| Target Compound | 4 | N/A | N/A |

The 4-methyl analog exhibits lower IC₅₀ values (higher potency) in antiproliferative assays, suggesting that methyl positioning significantly influences bioactivity. The target compound’s additional 2,2-diethoxyethyl group may further modulate solubility and target binding .

Sulfonamide-Functionalized Pentanamides

describes pentanamide derivatives with sulfonamide groups, such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide . These compounds feature bulky aromatic substituents, resulting in higher molecular weights (e.g., 498.57 g/mol) and distinct drug-likeness profiles compared to the target compound. For example:

| Property | Target Compound | Sulfonamide Derivative () |

|---|---|---|

| Molecular Weight (g/mol) | 335.47 | 498.57 |

| Key Functional Groups | Amino, Diethoxyethyl | Sulfamoyl, Isoxazole |

| Calculated LogP | ~2.1 (estimated) | 3.5–4.0 |

Comparison with Pharmacological Analogs

Valeryl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]pentanamide)

Valeryl Fentanyl, a fentanyl analog, shares the pentanamide backbone but incorporates a piperidinyl-phenyl pharmacophore critical for opioid receptor binding (). Key distinctions:

| Property | Target Compound | Valeryl Fentanyl |

|---|---|---|

| Molecular Formula | C₁₉H₃₁N₂O₃ | C₂₄H₃₂N₂O |

| Key Substituents | Amino, Diethoxyethyl | Piperidinyl, Phenyl |

| Pharmacological Activity | Peptidomimetic | µ-Opioid Agonist |

| Legal Status | Research Compound | Controlled Substance (Schedule I) |

The absence of the piperidinyl-phenyl group in the target compound likely eliminates opioid activity, redirecting its application toward non-opioid therapeutic pathways .

W-15 and Fentanyl Derivatives

highlights W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and fentanyl, emphasizing the role of the phenylethyl-piperidine motif in receptor binding. While the target compound lacks the sulfonamide or anilido substituents of W-15/fentanyl, its 2-phenylethyl group may still confer mild affinity for neurological targets, albeit with reduced potency .

Functional Analogs in Drug Development

N-(4-Methoxyphenyl)pentanamide

identifies N-(4-methoxyphenyl)pentanamide as a simplified albendazole derivative with anthelmintic properties. Unlike the target compound, it features a methoxyphenyl group, yielding superior drug-likeness (LogP = 2.8, topological polar surface area = 46 Ų). This comparison underscores how N-substituent choice (methoxyphenyl vs. diethoxyethyl/phenylethyl) tailors compounds for specific diseases .

Biological Activity

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide, commonly referred to by its CAS number 1222068-64-5, is a compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide is . The compound features an amine group and two ethoxy groups, which may influence its solubility and interaction with biological systems.

Antitumor Activity

Research indicates that compounds similar in structure to 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide exhibit varying degrees of antitumor activity. For instance, studies on related benzopsoralens have shown that modifications at specific positions can enhance their ability to inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair .

The biological activity of this compound may be linked to its ability to interact with cellular pathways involved in proliferation and apoptosis. Compounds that inhibit topoisomerase II typically induce cytotoxic effects in cancer cells, leading to programmed cell death. The structural characteristics of 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide suggest it may similarly affect these pathways.

Case Studies

Case Study 1: Antiproliferative Effects

In a comparative study involving various compounds with structural similarities to 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide, researchers discovered significant antiproliferative effects in mammalian cells. These effects were attributed to the compounds' ability to inhibit key enzymes involved in cell cycle regulation .

Case Study 2: Resistance Mechanisms

A high-throughput screening of small molecules revealed that certain derivatives could inhibit the growth of cancer cells resistant to dietary carcinogens like PhIP. This suggests that modifications to the core structure of compounds like 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide could lead to effective treatments for resistant tumors .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1222068-64-5 |

| Molecular Formula | C20H34N2O3 |

| Antitumor Activity | Inhibits topoisomerase II |

| Mechanism | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.